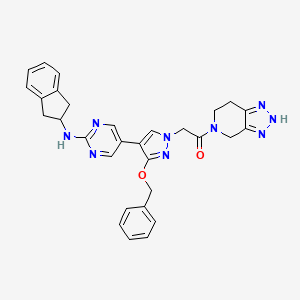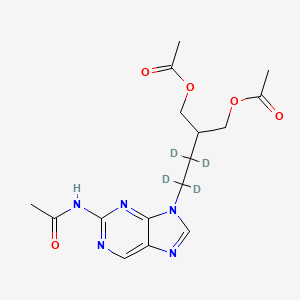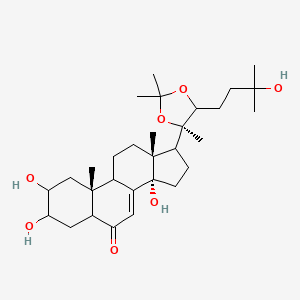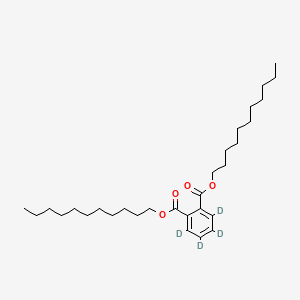
Pitnot-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pitnot-2 is an inactive analog of the clathrin inhibitor Pitstop 2. It is used as a negative control in scientific research to study the function of clathrin, a protein complex involved in clathrin-mediated endocytosis. This compound does not inhibit clathrin function, making it a valuable tool for distinguishing the specific effects of clathrin inhibition from other cellular processes.
Vorbereitungsmethoden
The synthesis of Pitnot-2 involves several steps:
Condensation of 4-bromobenzaldehyde with the rhodanine core: This step forms the initial framework of the compound.
Thioketone methylation: This step involves the addition of a methyl group to the thioketone.
Displacement with 1-naphthylamine: This final step results in the formation of this compound
The synthesis of this compound does not require specialized equipment and can be completed in 3-4 days. Microwave irradiation can be used to reduce the synthesis time. The procedures are simple, efficient, and amenable to scale-up, enabling cost-effective in-house synthesis for users of these inhibitor classes .
Analyse Chemischer Reaktionen
Pitnot-2, being an inactive analog, does not undergo significant chemical reactions under normal conditions. its synthesis involves several key reactions:
Condensation: The initial step involves the condensation of 4-bromobenzaldehyde with the rhodanine core.
Methylation: The thioketone group undergoes methylation.
Displacement: The final step involves the displacement of the thioketone with 1-naphthylamine
Wissenschaftliche Forschungsanwendungen
Pitnot-2 is primarily used as a negative control in studies involving clathrin inhibitors. It helps researchers differentiate the specific effects of clathrin inhibition from other cellular processes. Some of its applications include:
Cell Biology: Investigating the role of clathrin in endocytosis and other cellular processes.
Pharmacology: Evaluating the potential pharmacological applications of clathrin inhibitors.
Virology: Studying the role of clathrin in the cellular entry of viruses such as HIV
Wirkmechanismus
As an inactive analog, Pitnot-2 does not exert any significant effects on clathrin function. It serves as a control to ensure that observed effects in experiments are due to the active clathrin inhibitors and not other factors. This compound does not interact with the clathrin terminal domain or interfere with clathrin-mediated endocytosis .
Vergleich Mit ähnlichen Verbindungen
Pitnot-2 is part of the Pitstop family of clathrin inhibitors, which includes both active and inactive analogs. Similar compounds include:
Pitstop 1: An active clathrin inhibitor that interferes with clathrin-mediated endocytosis.
Pitstop 2: Another active clathrin inhibitor with similar functions to Pitstop 1 but with different chemical properties.
This compound-100: Another inactive analog used as a negative control
This compound is unique in its role as an inactive analog, providing a crucial control in experiments to ensure the specificity of clathrin inhibition effects.
Eigenschaften
Molekularformel |
C20H13BrN2OS |
|---|---|
Molekulargewicht |
409.3 g/mol |
IUPAC-Name |
(5Z)-5-[(4-bromophenyl)methylidene]-2-naphthalen-1-ylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H13BrN2OS/c21-15-10-8-13(9-11-15)12-18-19(24)23-20(25-18)22-17-7-3-5-14-4-1-2-6-16(14)17/h1-12H,(H,22,23,24)/b18-12- |
InChI-Schlüssel |
KYPNGYSNEKASBN-PDGQHHTCSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=CC=C2N=C3NC(=O)/C(=C/C4=CC=C(C=C4)Br)/S3 |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2N=C3NC(=O)C(=CC4=CC=C(C=C4)Br)S3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


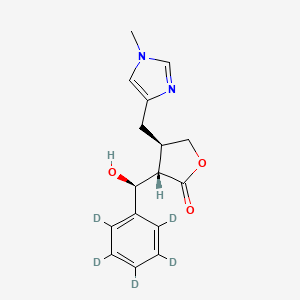


![Pentapotassium;2-[2-[[5-(carboxylatomethyl)-5-oxido-4,7-dioxo-1,3,2-dioxabismepan-2-yl]oxy]-2-oxoethyl]-2-oxidobutanedioate](/img/structure/B12425670.png)
